molecular formula C21H30O4 B1163384 Methyl 2alpha-hydroxyhardwickiate CAS No. 50428-93-8

Methyl 2alpha-hydroxyhardwickiate

Cat. No.: B1163384
CAS No.: 50428-93-8
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2alpha-hydroxyhardwickiate is a natural product that has garnered interest in the field of life sciences research. It is a diterpenoid compound with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol . This compound is extracted from the herbs of lodes cirrhosa.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2alpha-hydroxyhardwickiate typically involves extraction from natural sources. The compound is isolated from the herbs of lodes cirrhosa through a series of solvent extraction and purification steps

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the use of solvents such as chloroform, methanol, ethanol, diethyl ether, and ethyl acetate to extract the compound from plant material . The choice of solvent can significantly impact the yield and purity of the extracted compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2alpha-hydroxyhardwickiate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2alpha-hydroxyhardwickiate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: This compound is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Methyl 2alpha-hydroxyhardwickiate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth. the exact molecular targets and pathways are not fully elucidated and require further research .

Comparison with Similar Compounds

Methyl 2alpha-hydroxyhardwickiate is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

  • Marrubiin (CAS#465-92-9)
  • Hardwickiic acid (CAS#1782-65-6)
  • Hautriwaic acid (CAS#18411-75-1)
  • Dehydrohautriwaic acid (CAS#51905-84-1)
  • Methyl dodonate A (CAS#349534-70-9)
  • Methyl dodonate A acetate (CAS#349487-98-5)
  • Columbin (CAS#546-97-4)
  • Isocolumbin (CAS#471-54-5)
  • Levatin (CAS#140670-84-4)
  • Croverin (CAS#76475-17-7)
  • Crovatin (CAS#142409-09-4)
  • Tinospinoside C (CAS#1383977-51-2) .

These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research.

Properties

IUPAC Name

methyl (3R,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-5-8-21(3)17(19(23)24-4)11-16(22)12-18(21)20(14,2)9-6-15-7-10-25-13-15/h7,10-11,13-14,16,18,22H,5-6,8-9,12H2,1-4H3/t14-,16+,18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKOGQSOLMLOJZ-SIPBKJAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CC(C=C2C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C[C@H](C=C2C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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